molecular formula C15H27NO2S B12537381 2-Hydroxytetradecanoyl isothiocyanate CAS No. 657392-19-3

2-Hydroxytetradecanoyl isothiocyanate

Cat. No.: B12537381
CAS No.: 657392-19-3
M. Wt: 285.4 g/mol
InChI Key: RSVBJUFTSWKVLT-UHFFFAOYSA-N
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Description

2-Hydroxytetradecanoyl isothiocyanate is a compound belonging to the class of isothiocyanates, which are characterized by the functional group -N=C=S. Isothiocyanates are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isothiocyanates typically involves the reaction of primary amines with carbon disulfide (CS₂) to form dithiocarbamates, which are then desulfurized to yield isothiocyanates . For 2-Hydroxytetradecanoyl isothiocyanate, a similar approach can be employed, where the starting material is a primary amine with a hydroxytetradecanoyl group. The reaction conditions often involve the use of a base such as sodium hydroxide and a desulfurizing agent like T3P® (propane phosphonic acid anhydride) .

Industrial Production Methods

Industrial production of isothiocyanates often involves large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxytetradecanoyl isothiocyanate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the isothiocyanate group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the isothiocyanate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-Hydroxytetradecanoyl isothiocyanate involves its ability to interact with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxytetradecanoyl isothiocyanate is unique due to its specific hydroxytetradecanoyl group, which imparts distinct chemical properties and potential biological activities. Its long aliphatic chain may influence its solubility and interaction with biological membranes, making it a valuable compound for various applications.

Properties

CAS No.

657392-19-3

Molecular Formula

C15H27NO2S

Molecular Weight

285.4 g/mol

IUPAC Name

2-hydroxytetradecanoyl isothiocyanate

InChI

InChI=1S/C15H27NO2S/c1-2-3-4-5-6-7-8-9-10-11-12-14(17)15(18)16-13-19/h14,17H,2-12H2,1H3

InChI Key

RSVBJUFTSWKVLT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(C(=O)N=C=S)O

Origin of Product

United States

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